molecular formula C12H28O4P2S5 B13763195 Bis(diisopropoxythiophosphinoyl) trisulphide CAS No. 7464-03-1

Bis(diisopropoxythiophosphinoyl) trisulphide

Cat. No.: B13763195
CAS No.: 7464-03-1
M. Wt: 458.6 g/mol
InChI Key: OJMINUQWQVCAIE-UHFFFAOYSA-N
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Description

Bis(diisopropoxythiophosphinoyl) trisulphide is a chemical compound with the molecular formula C12H28O4P2S5 It is known for its unique structure, which includes two diisopropoxythiophosphinoyl groups connected by a trisulphide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(diisopropoxythiophosphinoyl) trisulphide typically involves the reaction of diisopropoxythiophosphinoyl chloride with a suitable trisulphide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(diisopropoxythiophosphinoyl) trisulphide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The diisopropoxythiophosphinoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.

Scientific Research Applications

Bis(diisopropoxythiophosphinoyl) trisulphide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which bis(diisopropoxythiophosphinoyl) trisulphide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s trisulphide linkage can undergo redox reactions, which may play a role in its biological activity. Additionally, the diisopropoxythiophosphinoyl groups can interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphosphine) rhenium (V) dioxo complexes: These compounds share some structural similarities and are studied for their antimicrobial activity.

    Bisphosphonates: These compounds are known for their use in treating bone diseases and have similar phosphorus-containing groups.

Uniqueness

Bis(diisopropoxythiophosphinoyl) trisulphide is unique due to its specific combination of diisopropoxythiophosphinoyl groups and trisulphide linkage, which imparts distinct chemical and biological properties

Properties

7464-03-1

Molecular Formula

C12H28O4P2S5

Molecular Weight

458.6 g/mol

IUPAC Name

[di(propan-2-yloxy)phosphinothioyltrisulfanyl]-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H28O4P2S5/c1-9(2)13-17(19,14-10(3)4)21-23-22-18(20,15-11(5)6)16-12(7)8/h9-12H,1-8H3

InChI Key

OJMINUQWQVCAIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(OC(C)C)SSSP(=S)(OC(C)C)OC(C)C

Origin of Product

United States

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